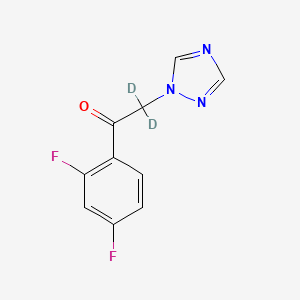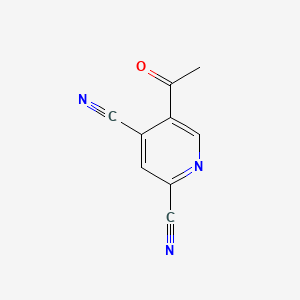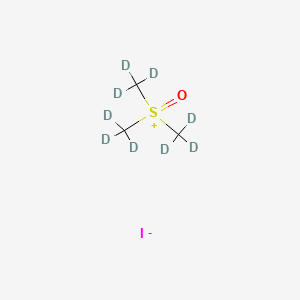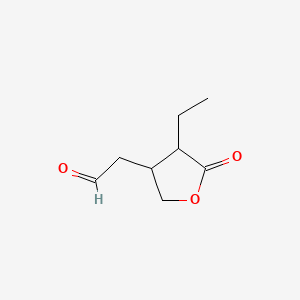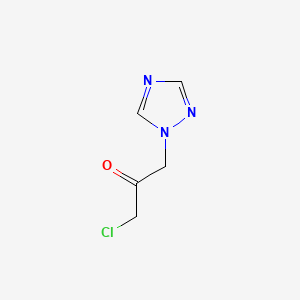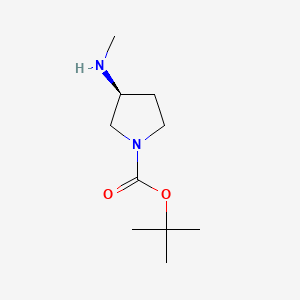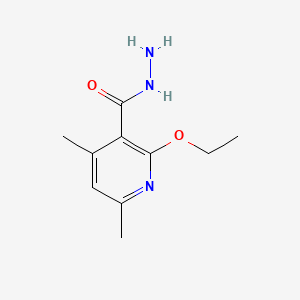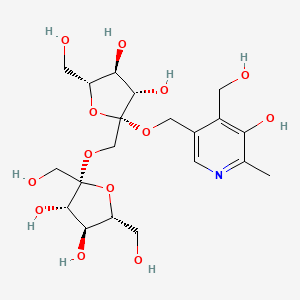
5'-O-Frufru-pyridoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Frufru-pyridoxine is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by the presence of a fructofuranosyl group attached to the pyridoxine molecule. Pyridoxine and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Frufru-pyridoxine typically involves the condensation of pyridoxine with a fructofuranosyl donor. This reaction can be catalyzed by enzymes or chemical catalysts under specific conditions. The process generally includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps .
Industrial Production Methods: Industrial production of pyridoxine and its derivatives often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This method is efficient and yields high purity products. The process includes stages such as diene condensation, aromatization, and catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Frufru-pyridoxine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine derivatives.
Substitution: Replacement of functional groups on the pyridoxine ring
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation: Pyridoxal 5’-phosphate.
Reduction: Pyridoxamine 5’-phosphate.
Substitution: Various substituted pyridoxine derivatives
Scientific Research Applications
5’-O-Frufru-pyridoxine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in enzymatic reactions involving amino acids and neurotransmitters.
Medicine: Investigated for its potential in treating vitamin B6 deficiency and related neurological disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
Mechanism of Action
The mechanism of action of 5’-O-Frufru-pyridoxine involves its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme participates in various biochemical reactions, including:
Amino Acid Metabolism: Acts as a cofactor for transaminases and decarboxylases.
Neurotransmitter Synthesis: Involved in the production of serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Essential for the synthesis of heme, a component of hemoglobin
Comparison with Similar Compounds
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Properties
CAS No. |
149950-43-6 |
|---|---|
Molecular Formula |
C20H31NO13 |
Molecular Weight |
493.462 |
IUPAC Name |
(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-5-(hydroxymethyl)oxolan-2-yl]methoxy]-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H31NO13/c1-9-14(26)11(3-22)10(2-21-9)6-31-20(18(30)16(28)13(5-24)34-20)8-32-19(7-25)17(29)15(27)12(4-23)33-19/h2,12-13,15-18,22-30H,3-8H2,1H3/t12-,13-,15-,16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
WTTPCVJFGFUSPD-NGXSKHGVSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO |
Synonyms |
5/'-O-(fructofuranosyl-2-1-fructofuranosyl)pyridoxine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hept-2-ene, 2-methyl-](/img/new.no-structure.jpg)
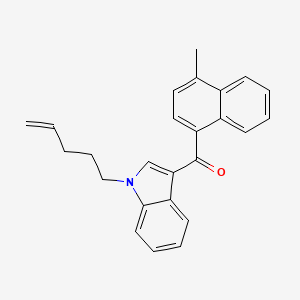
![2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582718.png)
![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)
